molecular formula C10H11FN2O2 B8660533 4-(4-Amino-2-fluoro-phenyl)-morpholin-3-one

4-(4-Amino-2-fluoro-phenyl)-morpholin-3-one

Cat. No.: B8660533
M. Wt: 210.20 g/mol
InChI Key: OYBFNNGXWGVIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-2-fluoro-phenyl)-morpholin-3-one is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

4-(4-amino-2-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C10H11FN2O2/c11-8-5-7(12)1-2-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,12H2

InChI Key

OYBFNNGXWGVIIT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of iron powder (8.8 g, 158 mmol), water (60 mL) and hydrochloric acid (2 mL) was stirred at 65° C. for 20 min. It was then cooled to rt and the aqenous layer was poured out. A solution of 4-(2-fluoro-4-nitrophenyl)morpholin-3-one (3.8 g, 15.8 mmol) in MeOH (100 mL) was added and the resuting mixture was acidified to pH 2 with hydrochloric acid and stirred at 65° C. for 4 h. The mixture was cooled to rt, adjusted to pH 8 with saturated NaHCO3 aqueous solution and filtered. The MeOH was removed in vacuo and the mixture was extracted with EtOAc (20 mL×3). The combined organic layers were washed with brine (20 mL×4), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:2) to give the title compound as a white solid (1.89 g, 57%).
Name
4-(2-fluoro-4-nitrophenyl)morpholin-3-one
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
8.8 g
Type
catalyst
Reaction Step Four
Yield
57%

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